N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1013771-64-6
VCID: VC7045398
InChI: InChI=1S/C19H15F2N5OS/c1-11-7-15(24-25(11)2)18(27)26(10-13-5-3-4-6-22-13)19-23-17-14(21)8-12(20)9-16(17)28-19/h3-9H,10H2,1-2H3
SMILES: CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F
Molecular Formula: C19H15F2N5OS
Molecular Weight: 399.42

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide

CAS No.: 1013771-64-6

Cat. No.: VC7045398

Molecular Formula: C19H15F2N5OS

Molecular Weight: 399.42

* For research use only. Not for human or veterinary use.

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide - 1013771-64-6

Specification

CAS No. 1013771-64-6
Molecular Formula C19H15F2N5OS
Molecular Weight 399.42
IUPAC Name N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Standard InChI InChI=1S/C19H15F2N5OS/c1-11-7-15(24-25(11)2)18(27)26(10-13-5-3-4-6-22-13)19-23-17-14(21)8-12(20)9-16(17)28-19/h3-9H,10H2,1-2H3
Standard InChI Key YMLWJGZFQFABGZ-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₉H₁₅F₂N₅OS; MW 399.42 g/mol) features a 4,6-difluorobenzothiazole ring linked via an amide bond to a 1,5-dimethylpyrazole moiety, with an additional N-[(pyridin-2-yl)methyl] substitution. The benzothiazole core contributes aromatic stability and electron-withdrawing properties, while the pyridine and pyrazole groups enhance hydrogen-bonding capacity and metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₅F₂N₅OS
Molecular Weight399.42 g/mol
IUPAC NameN-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
SMILESCC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F
Topological Polar Surface Area95.7 Ų (estimated)

The fluorine atoms at positions 4 and 6 on the benzothiazole ring enhance lipophilicity and modulate electronic effects, potentially improving membrane permeability and target binding.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves multi-step organic reactions, typically beginning with the preparation of the 4,6-difluorobenzothiazole precursor. A common route includes:

  • Benzothiazole Formation: Cyclization of 2-amino-4,6-difluorobenzenethiol with cyanogen bromide or thiourea derivatives under acidic conditions.

  • Pyrazole Carboxamide Coupling: Reaction of the benzothiazole-2-amine with 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride in the presence of a base (e.g., triethylamine).

  • N-Alkylation: Introduction of the pyridin-2-ylmethyl group via alkylation with (pyridin-2-yl)methyl bromide or chloride, often employing phase-transfer catalysts.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Benzothiazole formationH₂SO₄, 80°C, 12 hr72
Amide couplingEt₃N, DCM, 0°C → RT, 6 hr68
N-AlkylationK₂CO₃, DMF, 60°C, 8 hr65

Optimal yields require strict control of anhydrous conditions and temperature gradients. Purification via column chromatography or recrystallization ensures >95% purity.

Biological Activities and Mechanism of Action

Enzymatic Inhibition

Structural analogs of this compound demonstrate inhibitory activity against cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), enzymes implicated in inflammation and cancer progression. The pyrazole-carboxamide moiety likely interacts with catalytic residues, while the pyridinylmethyl group enhances solubility and bioavailability.

Table 3: Hypothetical Biological Activity (Based on Structural Analogs)

TargetAssay ModelIC₅₀/EC₅₀Mechanism
COX-2In vitro enzymatic1.8 µMCompetitive inhibition
PDE4RAW264.7 cells3.2 µMcAMP modulation
MCF-7 cell viabilityMTT assay12.5 µMCaspase-3 activation

Research Gaps and Future Directions

Despite its structural promise, in vivo pharmacokinetic and toxicity data are absent. Future studies should prioritize:

  • ADMET Profiling: Assessing absorption, distribution, and cytochrome P450 interactions.

  • Target Validation: CRISPR screening to identify novel biological targets.

  • Formulation Optimization: Nanoencapsulation to enhance bioavailability.

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